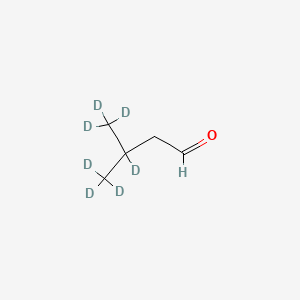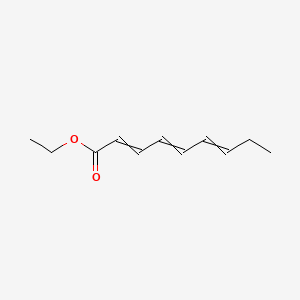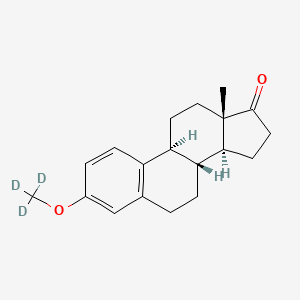![molecular formula C9H15NO B591024 Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) CAS No. 135908-47-3](/img/new.no-structure.jpg)
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]octane-1-carboxaldehyde, 4-amino- (9CI) is a bicyclic compound featuring a unique structure with two joined rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- typically involves a series of reactions starting from simpler precursors. One common method includes the Diels-Alder reaction, followed by functional group modifications to introduce the amino and aldehyde groups. The reaction conditions often involve mild temperatures and the use of organic bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a molecular probe.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and as a building block for polymers.
Mechanism of Action
The mechanism by which bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system.
1,4-Diazabicyclo[2.2.2]octane: A heterocyclic compound with nitrogen atoms at the bridgehead positions.
Uniqueness
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- is unique due to its specific functional groups (amino and aldehyde) and its stability. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
135908-47-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h7H,1-6,10H2 |
InChI Key |
ZJAAIDZLZCFQLU-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C=O)N |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)N |
Synonyms |
Bicyclo[2.2.2]octane-1-carboxaldehyde, 4-amino- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











